

Rivoglitazone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Rivoglitazone

Cat. No.: B070887

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Abstract

Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin sensitizers that acts as a peroxisome proliferator-activated receptor gamma (PPAR γ) agonist.[1][2] It has been investigated for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of **Rivoglitazone**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

Rivoglitazone is a thiazolidinedione derivative designed to enhance insulin sensitivity in peripheral tissues.[3] As a selective PPAR γ agonist, it modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[4][5] This document serves as a technical resource, consolidating preclinical and clinical data on **Rivoglitazone** and providing detailed experimental methodologies for its scientific investigation.

Chemical Structure and Properties

- IUPAC Name: 5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[6]

- Molecular Formula: $C_{20}H_{19}N_3O_4S$ [\[6\]](#)
- Molar Mass: 397.45 g/mol [\[7\]](#)
- CAS Number: 185428-18-6[\[6\]](#)

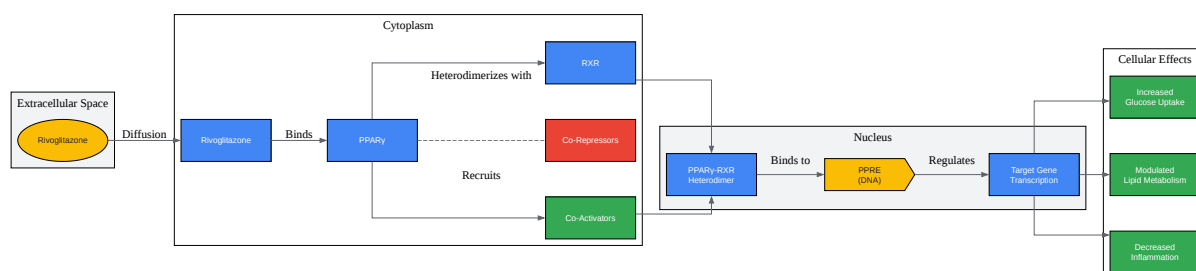
Mechanism of Action: PPAR γ Agonism

Rivoglitazone exerts its therapeutic effects by binding to and activating PPAR γ , a nuclear receptor that acts as a ligand-activated transcription factor.[\[8\]](#)

Signaling Pathway

Upon binding by an agonist like **Rivoglitazone**, PPAR γ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[\[9\]](#) This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPAR γ -RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[\[5\]](#) [\[10\]](#) This interaction modulates the transcription of genes involved in:

- Glucose Metabolism: Upregulation of glucose transporters (e.g., GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[\[11\]](#)
- Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and adipogenesis.[\[4\]](#)[\[5\]](#)
- Inflammation: Transrepression of pro-inflammatory genes by interfering with other signaling pathways, such as NF- κ B.[\[8\]](#)



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PPARγ Signaling Pathway

Quantitative Data Preclinical Efficacy

The preclinical efficacy of **Rivoglitazone** has been demonstrated in various animal models of insulin resistance and type 2 diabetes.

Animal Model	Treatment Duration	Key Findings	Reference
Zucker Diabetic Fatty (ZDF) Rats	14 days	Dose-dependent decrease in plasma glucose and triglycerides. ED ₅₀ for glucose lowering: 0.19 mg/kg (compared to 34 mg/kg for pioglitazone and 28 mg/kg for rosiglitazone).	[12]
db/db Mice	Not specified	Potent antidiabetic effects observed.	[12]
Zucker Fatty Rats	Not specified	Ameliorated insulin resistance and lowered plasma triglycerides at 0.1 mg/kg.	[12]

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of **Rivoglitazone** in patients with T2DM.

Trial Identifier	Phase	Treatment Arms	Duration	Key Efficacy Outcomes	Reference
NCT00143520	3	Rivoglitazone 1.0 mg/day, Rivoglitazone 1.5 mg/day, Pioglitazone 45 mg/day, Placebo	26 weeks	Rivoglitazone 1.5 mg was superior to pioglitazone in reducing HbA1c (-0.7% vs -0.6%). Rivoglitazone 1.0 mg was non-inferior to pioglitazone (-0.4% vs -0.6%). Significant reduction in fasting plasma glucose.	[2] [13]
Kong et al. (2011)	Not specified	Rivoglitazone 0.5, 1.0, 1.5 mg/day, Pioglitazone 30 mg/day, Placebo	12 weeks	Significant reduction in HbA1c in all active treatment groups compared to placebo.	

Clinical Safety and Tolerability

The safety profile of **Rivoglitazone** has been assessed in clinical trials.

Adverse Event	Rivoglitazone (1.0-1.5 mg/day) Frequency	Pioglitazone (45 mg/day) Frequency	Placebo Frequency	Reference
Peripheral Edema	5.2 - 6.2%	Not specified	0.7%	[2]
Weight Gain	1.6 - 3.1%	Not specified	0%	[2]
Pitting Edema	1.3 - 2.2%	Not specified	0%	[2]
Drug-related Edema	7.7% (all doses)	16.2%	3.0%	

Experimental Protocols

In Vitro PPAR γ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the in vitro agonistic activity of a compound on PPAR γ .

Objective: To quantify the ability of **Rivoglitazone** to activate the PPAR γ receptor and induce the expression of a luciferase reporter gene.

Materials:

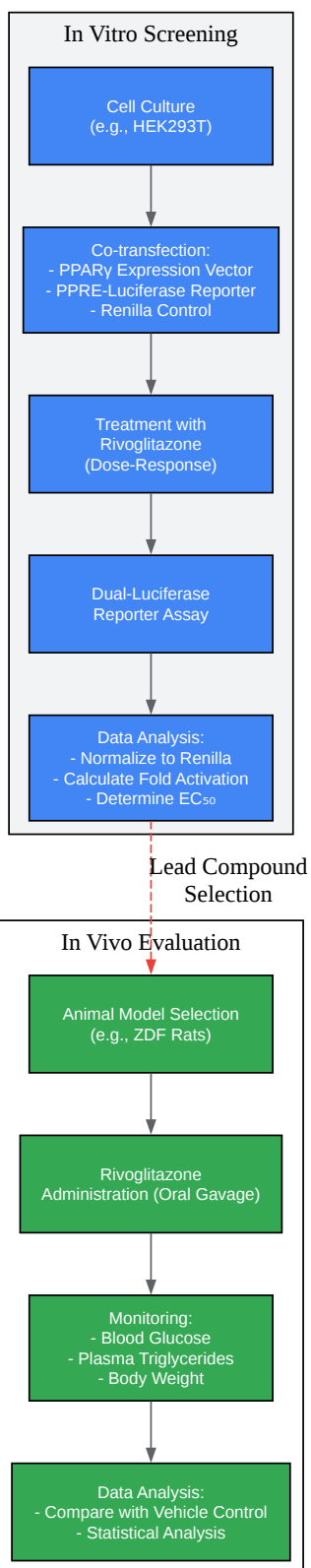
- Mammalian cell line (e.g., HEK293T, COS-7)
- Expression plasmid for full-length human PPAR γ
- Reporter plasmid containing a luciferase gene under the control of a PPRE promoter
- Control plasmid expressing Renilla luciferase (for normalization)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- Transfection reagent (e.g., Lipofectamine)
- **Rivoglitazone** and reference agonists (e.g., Rosiglitazone)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Cell Culture and Seeding:
 - Culture cells in appropriate medium at 37°C and 5% CO₂.
 - Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Prepare a transfection mix containing the PPAR γ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid in serum-free medium.
 - Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
 - Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
- Compound Treatment:
 - 24 hours post-transfection, treat the cells with varying concentrations of **Rivoglitazone**, a reference agonist, and a vehicle control (e.g., DMSO).
 - Incubate for another 24 hours.
- Luciferase Assay:
 - Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
 - Measure the firefly luciferase activity in the cell lysate using a luminometer.

- Subsequently, measure the Renilla luciferase activity in the same sample.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
 - Calculate the fold activation relative to the vehicle control.
 - Plot the fold activation against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.



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Experimental Workflow for PPAR γ Agonist Evaluation

In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats

This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of a PPAR γ agonist in a genetically obese and diabetic rat model.

Objective: To assess the effect of **Rivoglitazone** on glycemic control and dyslipidemia in ZDF rats.

Animals:

- Male Zucker Diabetic Fatty (fa/fa) rats (e.g., 6-8 weeks old)
- Age-matched lean control rats (+/?)
- Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Materials:

- **Rivoglitazone**
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Glucometer and test strips
- Centrifuge
- Kits for measuring plasma triglycerides and insulin

Procedure:

- Acclimation and Baseline Measurements:

- Acclimate the animals to the housing conditions for at least one week.
- Record baseline body weight, and collect blood samples (e.g., from the tail vein) to measure baseline blood glucose, plasma triglycerides, and insulin levels.
- Randomization and Dosing:
 - Randomly assign the ZDF rats to treatment groups: Vehicle control, **Rivoglitazone** (at various dose levels), and a positive control (e.g., Pioglitazone).
 - Administer the compounds or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
- In-life Monitoring:
 - Monitor body weight and food/water intake regularly.
 - Measure non-fasting or fasting blood glucose levels at regular intervals (e.g., weekly).
- Terminal Procedures:
 - At the end of the treatment period, collect terminal blood samples for the measurement of plasma glucose, triglycerides, insulin, and other relevant biomarkers.
 - Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).
- Data Analysis:
 - Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion

Rivoglitazone is a potent and selective PPAR γ agonist that has demonstrated significant efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials in patients with type 2 diabetes. The detailed experimental protocols provided in this guide

offer a framework for the continued investigation of **Rivoglitazone** and other PPAR γ agonists. Further research is warranted to fully elucidate its long-term safety and potential therapeutic applications beyond diabetes.

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